{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(MORPHOLINO)METHANONE
Description
{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(MORPHOLINO)METHANONE is a complex organic compound that belongs to the indole family.
Properties
IUPAC Name |
[6-bromo-5-methoxy-1-methyl-2-(phenylsulfanylmethyl)indol-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3S/c1-24-18-13-17(23)20(27-2)12-16(18)21(22(26)25-8-10-28-11-9-25)19(24)14-29-15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSQXJXCENFVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=C1CSC3=CC=CC=C3)C(=O)N4CCOCC4)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(MORPHOLINO)METHANONE involves multiple steps. One common method includes the bromination of 5-methoxy-1-methylindole, followed by the introduction of a phenylsulfanyl group at the 2-position. The final step involves the attachment of a morpholino group to the methanone moiety. Reaction conditions typically involve the use of solvents like DMSO and methanol, and the reactions are carried out under inert gas conditions to prevent oxidation .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions it undergoes.
Common Reagents and Conditions: Typical reagents include bromine for bromination, sulfur-containing compounds for introducing the phenylsulfanyl group, and morpholine for the final step.
Scientific Research Applications
{6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(MORPHOLINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The phenylsulfanyl group plays a crucial role in enhancing its binding affinity, while the morpholino group contributes to its solubility and stability. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylic acid These compounds share structural similarities but differ in their functional groups, which can significantly impact their biological activity and applications. The presence of the morpholino group in {6-BROMO-5-METHOXY-1-METHYL-2-[(PHENYLSULFANYL)METHYL]-1H-INDOL-3-YL}(MORPHOLINO)METHANONE makes it unique by enhancing its solubility and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
